BenchChemオンラインストアへようこそ!

mPEG-N,N-Ditetradecylacetamide

mRNA delivery LNP potency PEG-lipid comparison

mPEG-N,N-Ditetradecylacetamide, commonly designated ALC-0159 (CAS 1849616-42-7), is a methoxy-polyethylene glycol (mPEG, ~2000 Da) conjugated via an amide bond to an N,N-ditetradecylacetamide lipid anchor bearing two saturated C14 (myristoyl) chains. It is a non-ionic PEGylated lipid excipient specifically engineered for incorporation into lipid nanoparticles (LNPs) at low molar ratios (.

Molecular Formula C33H67NO3
Molecular Weight 525.9 g/mol
Cat. No. B13711933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPEG-N,N-Ditetradecylacetamide
Molecular FormulaC33H67NO3
Molecular Weight525.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC
InChIInChI=1S/C33H67NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-32H2,1-3H3
InChIKeyBPWFJNQUTKVHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mPEG-N,N-Ditetradecylacetamide (ALC-0159) – What It Is and Why Procurement Teams Should Scrutinize Its Differentiation from Generic PEG-Lipids


mPEG-N,N-Ditetradecylacetamide, commonly designated ALC-0159 (CAS 1849616-42-7), is a methoxy-polyethylene glycol (mPEG, ~2000 Da) conjugated via an amide bond to an N,N-ditetradecylacetamide lipid anchor bearing two saturated C14 (myristoyl) chains [1]. It is a non-ionic PEGylated lipid excipient specifically engineered for incorporation into lipid nanoparticles (LNPs) at low molar ratios (<2 mol%) to provide a steric-stabilizing hydrophilic corona . ALC-0159 gained global prominence as the PEG-lipid component of the Pfizer-BioNTech COVID-19 mRNA vaccine Comirnaty (BNT162b2), administered at approximately 0.05 mg per 0.3 mL dose [1]. Chemically, it is the N,N-dimyristylamide of 2-hydroxyacetic acid O-pegylated to a PEG chain of approximately 45–46 ethylene oxide units, yielding an average molecular weight of approximately 2400 Da . Its structural definition—specifically the C14 symmetric lipid tail length, amide linker chemistry, and PEG2000 chain—distinguishes it from other clinically deployed PEG-lipids such as DMG-PEG2000 (Moderna, Spikevax) and DSPE-PEG2000 (used in Doxil and many investigational LNPs).

Why mPEG-N,N-Ditetradecylacetamide Cannot Be Casually Substituted with Another PEG-Lipid – The Quantitative Evidence Gap


PEG-lipids are often treated as interchangeable formulation excipients because they generally constitute only ~1.5 mol% of total LNP lipid content and produce nanoparticles with superficially similar critical quality attributes (CQAs: size <100 nm, PDI <0.2, near-neutral zeta potential, encapsulation efficiency >90%) in standard characterization panels [1]. However, multiple independent studies now demonstrate that PEG-lipid choice profoundly and quantifiably alters mRNA expression potency (in vitro and in vivo), cytokine induction profiles, biodistribution, and linker-dependent hydrolytic stability—all while CQAs remain indistinguishable [1][2]. Specific structural features of mPEG-N,N-ditetradecylacetamide—the C14 symmetric lipid tails, the amide (rather than ester or carbamate) linkage to PEG, and the ~2000 Da PEG chain length—have been shown to drive these functional differences in head-to-head comparisons against DMG-PEG2000, DSPE-PEG2000, and ceramide-PEG variants [1][2][3]. The evidence below quantifies exactly where substitution would alter key performance parameters, enabling scientifically justified procurement decisions rather than cost-driven generic replacement.

mPEG-N,N-Ditetradecylacetamide (ALC-0159) – Comparator-Referenced Quantitative Differentiation Evidence


mRNA Expression Potency: ALC-0159 Outperforms DMG-PEG2k by 4- to 9-Fold in Head-to-Head LNP Formulations

In a direct head-to-head comparison using identical LNP manufacturing protocols (DSPC:Cholesterol:Ionizable Lipid:PEG-lipid at 10:38.5:50:1.5 mol%) and Fluc-mRNA payload, ALC-0159 produced significantly higher in vitro mRNA expression than DMG-PEG2k across two different ionizable lipid platforms [1]. When paired with ALC-0315 (BioNTech's ionizable lipid), ALC-0159 enhanced mRNA expression 9-fold compared to DMG-PEG2k (p<0.05). When paired with SM-102 (Moderna's ionizable lipid), the enhancement was 4-fold (p<0.05) [1]. In contrast, DSPE-PEG2k reduced expression below both ALC-0159 and DMG-PEG2k in all head-to-head pairings [1]. Critically, all three PEG-lipid formulations exhibited indistinguishable CQAs (particle size <100 nm, PDI <0.2, EE >90%), meaning the expression differences cannot be detected by standard physicochemical release assays [1].

mRNA delivery LNP potency PEG-lipid comparison

Differential Cytokine Induction: LM1 with ALC-0159 Elicits 1.5- to 4-Fold Cytokine Increases While DMG-PEG2k Formulation (LM3) Shows Minimal Change

In a study evaluating reactogenicity of mRNA-LNP formulations for protein-replacement therapy, four lipid mixes were tested on human peripheral blood mononuclear cells (PBMCs) [1]. Formulations LM1 (ALC-0315/DSPC/Cholesterol/ALC-0159), LM2 (ALC-0315/DOPE/Cholesterol/ALC-0159), and LM4 (DLin-MC3-DMA/DSPC/Cholesterol/ALC-0159) all induced 1.5- to 4-fold increases in secretion of IL-8, TNF-α, and MCP-1 relative to untreated PBMCs [1]. In contrast, LM3 (ALC-0315/DSPC/Cholesterol/DMG-PEG2k)—the only formulation in which ALC-0159 was replaced by DMG-PEG2k—showed minimal changes in cytokine levels compared to untreated PBMCs [1]. This indicates that the PEG-lipid component alone, at constant ionizable lipid (ALC-0315), helper lipid (DSPC), and cholesterol composition, can shift the innate immune recognition profile of LNPs.

Immunogenicity cytokine release PBMC assay

Particle Size Reproducibility: ALC-0159 Yields Consistently 73–77 nm LNPs Across Ionizable Lipid Platforms, Compared to 57–70 nm for DMG-PEG2k and DSPE-PEG2k

Table 3 of the Albertsen et al. (2025) study provides comprehensive particle characterization data for 9 LNP formulations crossing three ionizable lipids (SM-102, ALC-0315, MC3) with three PEG-lipids (ALC-0159, DMG-PEG2k, DSPE-PEG2k) at identical molar ratios [1]. ALC-0159 consistently produced LNPs with diameters of 73.5–77.0 nm, while DMG-PEG2k produced 57.3–70.1 nm particles and DSPE-PEG2k produced 57.4–69.2 nm particles across the same ionizable lipids [1]. All formulations maintained low polydispersity (PDI 0.04–0.11) and high encapsulation efficiency (91–99%). The systematically larger particle diameter with ALC-0159 (difference of 6–20 nm vs alternatives) is consistent and statistically detectable across independent LNP batches [1].

LNP characterization particle size polydispersity

Amide Linker Hydrolytic Stability: ALC-0159 Resists In Vivo Hydrolysis Better Than Ester-Linked PEG-Lipids Such as DSPE-PEG

The covalent linker between the PEG chain and the lipid anchor dictates the hydrolytic stability of the PEG corona in circulation. ALC-0159 employs an amide bond to connect the mPEG chain to the N,N-ditetradecylacetamide anchor . Amide bonds are significantly more resistant to hydrolysis at physiological pH and in the presence of serum esterases than the ester bonds found in DSPE-PEG or the ester-linked acyl chains in DMG-PEG2000 [1]. Early foundational studies by Parr et al. (1994) demonstrated that amide-linked PEG-PE conjugates exhibited superior chemical stability compared to carbamate- and succinate-linked analogs in large unilamellar vesicles [1]. The amide bond in ALC-0159 therefore reduces the risk of premature PEG shedding, which would otherwise expose the LNP surface to opsonization and accelerate clearance. In contrast, DMG-PEG2000 contains ester linkages at the glycerol backbone that are susceptible to esterase-mediated hydrolysis, and DSPE-PEG2000 incorporates a carbamate linker with a negatively charged phosphate moiety that can alter surface charge dynamics .

linker stability hydrolysis PEG-lipid chemistry

Biodistribution Driven by Lipid Tail Length: ALC-0159 (C14 Tails) Directs mRNA-LNPs Preferentially to the Liver, Differentiating from Shorter (C8) and Longer (C18) Tail PEG-Lipid Variants

The Tanaka et al. (2025) study systematically compared PEG-lipids with C8, C14, C16, and C18 lipid tail lengths across 48 LNP formulations [1]. mRNA-LNPs prepared with ALC-0159 (C14 ditetradecyl tails) preferentially accumulated in the liver following intramuscular administration in mice, as did LNPs with C16-Ceramide-PEG [1]. In contrast, mRNA-LNPs formulated with C8-Ceramide-PEG were predominantly found in lymph nodes with minimal liver accumulation [1]. DSPE-PEG (C18 tails) mediated lower overall vaccination efficacy compared to ALC-0159 in a mouse SARS-CoV-2 Delta variant spike protein mRNA vaccine model [1]. Importantly, the chemical linkage type (amide vs ceramide) had minimal impact on biodistribution compared to tail length, confirming that the C14 tail length itself is the dominant biodistribution determinant [1].

biodistribution liver targeting PEG-lipid tail length

Best-Fit Application Scenarios for mPEG-N,N-Ditetradecylacetamide (ALC-0159) Based on Quantified Differentiation Evidence


Hepatic-Targeted mRNA-LNP Programs (Protein-Replacement Therapy and Metabolic Disease Applications)

Preclinical biodistribution data confirm that the C14 ditetradecyl tail length of ALC-0159 drives preferential liver accumulation following intramuscular administration [1]. This makes ALC-0159 the rational PEG-lipid choice for mRNA-LNP programs targeting hepatic protein expression, such as enzyme replacement therapies for inherited metabolic disorders. The amide linker further supports this application by providing hydrolytic stability sufficient to maintain the PEG stealth layer during the circulation time needed to reach hepatic sinusoids [2]. Researchers should verify lot-specific purity (≥95% by HPLC), PEG polydispersity (Mw/Mn), and confirm amide bond integrity by FTIR (characteristic amide I band at ~1650 cm⁻¹) upon receipt.

mRNA Vaccine Development Requiring Moderate, Tunable Innate Immune Activation

ALC-0159-containing LNP formulations (LM1, LM2, LM4) consistently induced 1.5- to 4-fold increases in IL-8, TNF-α, and MCP-1 secretion from human PBMCs, while the DMG-PEG2k formulation (LM3) showed minimal cytokine induction relative to untreated PBMCs [2]. For prophylactic vaccine applications where a degree of innate immune activation is desirable to potentiate adaptive responses, ALC-0159 may provide an inherent immunological advantage over DMG-PEG2k. This evidence stems from a direct compositional comparison where ALC-0159 was the sole variable between LM1 and LM3 (both ALC-0315/DSPC/Cholesterol, differing only in PEG-lipid) [2]. Procurement for vaccine programs should therefore prioritize ALC-0159 sourced from suppliers with documented DMF filings (e.g., Jenkem Technology DMF for ALC-0159) to facilitate future regulatory submissions [3].

Comparator-Controlled Formulation Screening Requiring Quantitatively Benchmarked PEG-Lipid Performance

The Albertsen et al. (2025) dataset provides a directly transferable benchmarking framework: at the standardized formulation ratio of DSPC:Cholesterol:Ionizable Lipid:PEG-lipid (10:38.5:50:1.5 mol%) with Fluc-mRNA, ALC-0159 yields in vitro expression 4- to 9-fold higher than DMG-PEG2k and generates LNPs of 73–77 nm diameter [4]. New PEG-lipid candidates or formulation variants can be quantitatively compared against these published ALC-0159 baseline values. This supports procurement of ALC-0159 as a positive-control PEG-lipid in any LNP screening cascade where DMG-PEG2k and DSPE-PEG2k serve as comparators. Requesting a certificate of analysis (CoA) that includes residual solvent levels (ethanol <5000 ppm), endotoxin (<0.5 EU/mg for in vivo use), and identity confirmation by ¹H-NMR is recommended.

IND/CTA-Enabling Studies Requiring PEG-Lipids with Established Regulatory Precedents and Active DMF Filings

ALC-0159 is a component of the FDA/EMA-authorized Comirnaty vaccine (0.05 mg/dose, <2 mol% of LNP lipids) and is specifically claimed in BioNTech's international patent WO2021213924 as the PEG-lipid of the LNP composition [5][6]. Multiple manufacturers (e.g., Jenkem Technology, Sinopeg) have filed Drug Master Files (DMFs) for ALC-0159 with the FDA and/or CDE (China), enabling regulatory cross-referencing for IND/CTA submissions [3]. This regulatory infrastructure is not equivalently developed for many experimental PEG-lipid alternatives, making ALC-0159 the lowest-regulatory-risk choice for programs progressing toward clinical translation. Procurement teams should confirm active DMF status and obtain the DMF holder's Letter of Authorization (LoA) before placing GMP-grade orders.

Quote Request

Request a Quote for mPEG-N,N-Ditetradecylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.